Cas no 1558308-41-0 (2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one)

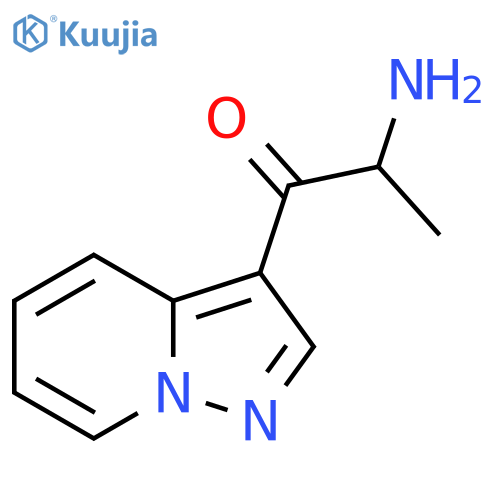

1558308-41-0 structure

商品名:2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one

2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one

- EN300-1749441

- 2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one

- 1558308-41-0

-

- インチ: 1S/C10H11N3O/c1-7(11)10(14)8-6-12-13-5-3-2-4-9(8)13/h2-7H,11H2,1H3

- InChIKey: XWGBNEJVZXNQNV-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)N)C1C=NN2C=CC=CC2=1

計算された属性

- せいみつぶんしりょう: 189.090211983g/mol

- どういたいしつりょう: 189.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1749441-2.5g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 2.5g |

$3501.0 | 2023-09-20 | ||

| Enamine | EN300-1749441-1.0g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 1g |

$1785.0 | 2023-05-26 | ||

| Enamine | EN300-1749441-0.05g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 0.05g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1749441-0.1g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 0.1g |

$1572.0 | 2023-09-20 | ||

| Enamine | EN300-1749441-10.0g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 10g |

$7681.0 | 2023-05-26 | ||

| Enamine | EN300-1749441-0.25g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 0.25g |

$1642.0 | 2023-09-20 | ||

| Enamine | EN300-1749441-5g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 5g |

$5179.0 | 2023-09-20 | ||

| Enamine | EN300-1749441-0.5g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 0.5g |

$1714.0 | 2023-09-20 | ||

| Enamine | EN300-1749441-5.0g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 5g |

$5179.0 | 2023-05-26 | ||

| Enamine | EN300-1749441-10g |

2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |

1558308-41-0 | 10g |

$7681.0 | 2023-09-20 |

2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one 関連文献

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

1558308-41-0 (2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬